molecular formula C14H22N2O B1490148 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2098046-85-4

4-(4-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No.: B1490148
CAS No.: 2098046-85-4
M. Wt: 234.34 g/mol
InChI Key: OFYXFPAQDFXPJG-UHFFFAOYSA-N
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Description

4-(4-(Ethoxymethyl)piperidin-1-yl)aniline (CAS 2098046-85-4) is a specialized organic compound with a molecular formula of C14H22N2O and a molecular weight of 234.34 g/mol . This building block features a unique molecular architecture combining a piperidine core substituted with an ethoxymethyl group and an aniline moiety, which imparts distinct reactivity and functional versatility for complex synthetic pathways . The ethoxymethyl side chain enhances solubility and modulates the compound's electronic properties, while the aniline group serves as a key functionality for further derivatization, such as in diazotization or coupling reactions . This makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in medicinal chemistry and material science where its well-defined structure ensures consistent performance . Predicted physical properties include a density of 1.044 g/cm³, a boiling point of 388.6 °C, and a pKa of 7.79 . Computational chemistry data indicates a topological polar surface area of 38.5 Ų and a LogP of 2.3, parameters critical for drug discovery . This product is intended for research and further manufacturing applications only and is not intended for direct human use .

Properties

IUPAC Name

4-[4-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-7-9-16(10-8-12)14-5-3-13(15)4-6-14/h3-6,12H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYXFPAQDFXPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(Ethoxymethyl)piperidin-1-yl)aniline, a piperidine derivative, has garnered attention in biological research due to its potential therapeutic applications. This compound exhibits diverse biological activities, including antimicrobial and anticancer properties, making it a subject of ongoing research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets.

Target Interactions

  • Enzyme Inhibition : Piperidine derivatives, including this compound, have been shown to inhibit key enzymes involved in cancer and inflammatory pathways. For instance, they can act as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
  • Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with proteins such as kinases and phosphatases, which play crucial roles in cellular metabolism and gene expression .

Biological Activities

The compound's biological activities can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains, suggesting potential use in treating infections.
Anticancer Demonstrates cytotoxic effects on cancer cell lines, with studies indicating enhanced apoptosis induction compared to standard treatments .
Enzyme Interaction Modulates the activity of cytochrome P450 enzymes, affecting drug metabolism .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity :
    • A study reported that this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin. The mechanism involved apoptosis induction through specific signaling pathways .
  • Antimicrobial Properties :
    • Another investigation demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Biochemical Pathways

The biochemical pathways influenced by this compound include:

  • Gene Expression Regulation : The compound alters the expression of genes associated with cell growth and differentiation, impacting overall cellular behavior.
  • Metabolic Pathways : It interacts with metabolic enzymes, which can lead to altered drug metabolism profiles in therapeutic contexts .

Research Applications

The applications of this compound in scientific research are diverse:

  • Medicinal Chemistry : It serves as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Biochemical Assays : Utilized in assays to study enzyme interactions and cellular responses .
  • Material Science : Explored for potential use in creating advanced materials due to its unique chemical properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethoxymethyl group in the target compound enhances steric bulk compared to methylpiperazine (5b) or tert-butyl (). This may reduce metabolic oxidation but increase steric hindrance in target binding .

Table 2: Pharmacological Data for Selected Analogues

Compound Name Target/Mechanism Activity (Ki, IC50) Notes Reference
4-[(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)]quinazoline derivatives A2A Adenosine Receptor Ki = 15–65 nM 7-Methyl derivatives (e.g., 10d, Ki = 15 nM) show superior binding over 6-methyl isomers
Yf9b (2-Methoxy-5-(4-(3,4,5-trimethoxyphenyl)-1,3-selenazol-5-yl)aniline) Microtubule Inhibition IC50 = 42.9 ± 2.7 nM (HeLa) Structural similarity in aniline-linked heterocycles enhances tubulin binding
N-Phenylindole derivatives (e.g., 48–58) Pks13 Inhibition (Antimycobacterial) MIC = 0.5–2 µg/mL Piperidine-aniline linkage critical for target engagement

Key Observations :

  • Receptor Affinity : Piperidine-aniline derivatives with extended alkyl/ether chains (e.g., 5d in ) show enhanced CNS penetration due to balanced logP values (~3.0–3.5) .
  • Antiproliferative Activity : Selenium-containing analogs like Yf9b demonstrate that electron-withdrawing groups (e.g., selenazole) significantly enhance microtubule disruption compared to simpler aniline derivatives .

Key Observations :

  • Reduction Efficiency : Raney nickel/NaBH4 systems () achieve near-quantitative reduction of nitro groups, critical for high-purity aniline intermediates .
  • Challenges : Ethoxymethyl groups may require protection/deprotection strategies to prevent side reactions during piperidine functionalization.

Preparation Methods

Salt-Forming and Reduction Reaction (Patent CN106432054A)

A prominent method for preparing related piperidine-aniline compounds involves two main steps:

  • Salt-Forming Reaction:
    3-(4-nitrophenyl)pyridine reacts with a 3-halogenated propylene to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. This intermediate is crucial as it sets the stage for subsequent reduction.

  • Reduction Reaction:
    The quaternary ammonium salt is reduced using sodium borohydride in the presence of zinc chloride under mild conditions (20–30°C), converting both the nitro group and the pyridine ring simultaneously to yield 4-(piperidine-3-yl)aniline derivatives.

This method avoids precious metals, lowers production costs, and is suitable for large-scale industrial synthesis. The reaction parameters such as molar ratios of zinc chloride and sodium borohydride, reaction time (3–5 hours), and pH adjustment (to 10–12) are critical for optimizing yield, which can reach over 94% in reported embodiments.

Table 1: Key Parameters for Reduction Reaction

Parameter Range/Value Notes
Zinc chloride (mol ratio) 0.5–0.7 equiv Relative to quaternary salt
Sodium borohydride (mol) 1.5–2 equiv Added portion-wise
Temperature 20–30 °C Mild conditions
Reaction time 3–5 hours Stirring under nitrogen
pH during work-up 10–12 Adjusted with NaOH
Yield 94.7–96.2% High yield in industrial scale

Notes: After reaction completion, the mixture is concentrated, quenched with dilute hydrochloric acid, extracted with ethyl acetate, and purified by recrystallization.

This method, while described for 4-(piperidine-3-yl)aniline, can be adapted for the ethoxymethyl-substituted piperidine by modifying the alkylation step to introduce the ethoxymethyl group on the piperidine nitrogen prior to or after the reduction.

Alkylation of Piperidine Nitrogen

The ethoxymethyl substituent on the piperidine nitrogen can be introduced via nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile attacking an ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide). This alkylation is typically carried out under basic conditions to neutralize the generated acid and promote substitution.

Hydrogenation Reduction Methods

Hydrogenation is a common method to reduce nitro groups to amines in aromatic systems, which can be applied to intermediates en route to 4-(4-(Ethoxymethyl)piperidin-1-yl)aniline.

A related example is the synthesis of 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, where a nitro-substituted precursor is reduced using:

This method achieves high yields (~87–99%) and can be adapted for similar compounds with piperidine rings and aniline moieties.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
Salt-forming reaction Quaternary ammonium salt formation 3-(4-nitrophenyl)pyridine + 3-halogenated propylene N/A Precursor to reduction step
Reduction Sodium borohydride + ZnCl2 Sodium borohydride, zinc chloride, THF, 20–30 °C, 3–5 h 94.7–96.2 Mild, cost-effective, scalable industrial method
Alkylation Nucleophilic substitution Ethoxymethyl halide, base (e.g., K2CO3) Variable To introduce ethoxymethyl group on piperidine N
Hydrogenation reduction Catalytic hydrogenation Pd/C catalyst, ethanol, H2 (1 atm), RT, 8 h 87–99 Reduction of nitro group to aniline

Research Findings and Practical Considerations

  • Mild Reaction Conditions: The sodium borohydride/zinc chloride reduction avoids harsh conditions and expensive catalysts, making it suitable for large-scale synthesis.

  • High Yields and Purity: Reported yields exceed 90%, with NMR data confirming the structure and purity of the products.

  • Adaptability: The synthetic routes for related piperidine-aniline compounds suggest that the ethoxymethyl substitution can be incorporated either before or after the key reduction step.

  • Industrial Feasibility: The described methods emphasize cost-effectiveness and scalability, crucial for pharmaceutical or chemical manufacturing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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